Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)
Brand Name: Vulcanchem
CAS No.: 110475-22-4
VCID: VC0009858
InChI: InChI=1S/C5H8N4O/c1-3-7-2-4(8-3)5(10)9-6/h2H,6H2,1H3,(H,7,8)(H,9,10)
SMILES: CC1=NC=C(N1)C(=O)NN
Molecular Formula: C5H8N4O
Molecular Weight: 140.14 g/mol

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)

CAS No.: 110475-22-4

Cat. No.: VC0009858

Molecular Formula: C5H8N4O

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) - 110475-22-4

Specification

CAS No. 110475-22-4
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
IUPAC Name 2-methyl-1H-imidazole-5-carbohydrazide
Standard InChI InChI=1S/C5H8N4O/c1-3-7-2-4(8-3)5(10)9-6/h2H,6H2,1H3,(H,7,8)(H,9,10)
Standard InChI Key HCKJIEFPTPJHQW-UHFFFAOYSA-N
SMILES CC1=NC=C(N1)C(=O)NN
Canonical SMILES CC1=NC=C(N1)C(=O)NN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₅H₈N₄O, with a molecular weight of 140.14 g/mol. Its IUPAC name, 2-methyl-1H-imidazole-5-carbohydrazide, reflects the methyl group at position 2 and the hydrazide moiety (-CONHNH₂) at position 5 (or 4, depending on tautomerism). The SMILES notation CC1=NC=C(N1)C(=O)NN provides a precise two-dimensional representation (Table 1).

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₅H₈N₄O
Molecular Weight140.14 g/mol
IUPAC Name2-methyl-1H-imidazole-5-carbohydrazide
SMILESCC1=NC=C(N1)C(=O)NN
Tautomerism4(5)-position interchange

The imidazole ring’s aromaticity and the electron-withdrawing hydrazide group contribute to its reactivity. Tautomeric shifts between the 4- and 5-carboxylic acid forms are influenced by pH and solvent polarity .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically proceeds via a multi-step route (Figure 1):

  • Imidazole Ring Formation: Condensation reactions between α-hydroxyketones and urea derivatives under acidic conditions generate the imidazole core .

  • Methylation: Introduction of the methyl group at position 2 via alkylation with methyl iodide or dimethyl sulfate.

  • Hydrazide Formation: Reaction of the methylated imidazole-4(5)-carboxylate ester with hydrazine hydrate yields the target hydrazide .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Imidazole formationNH₃, CO₂, 140–230°C, 2–350 bar 60–75%
MethylationCH₃I, K₂CO₃, DMF, 80°C85%
Hydrazide derivationNH₂NH₂·H₂O, EtOH, reflux 70%

Optimization Challenges

  • Regioselectivity: Controlling the carboxylation position (4 vs. 5) remains challenging due to tautomerism. High-pressure CO₂ carboxylation at 230°C favors the 4-monocarboxylic acid .

  • Purification: Chromatographic separation is often required to isolate the desired tautomer .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Hydrazide derivatives are generally sensitive to oxidation and hydrolysis, necessitating storage under inert atmospheres .

Table 3: Predicted Physicochemical Parameters

ParameterValue
LogP (Partition Coefficient)0.89 (estimated)
pKa (Hydrazide NH)~3.1
Melting Point180–185°C (decomposes)

Reactivity and Functionalization

Nucleophilic Substitution

The hydrazide group (-CONHNH₂) participates in condensation reactions with aldehydes or ketones to form hydrazones, which are valuable intermediates in heterocyclic synthesis . For example:

RC(=O)NHNH2+R’CHORC(=O)N=NHCR’+H2O\text{RC(=O)NHNH}_2 + \text{R'CHO} \rightarrow \text{RC(=O)N=NHCR'} + \text{H}_2\text{O}

This reactivity is exploited to generate Schiff bases with antimicrobial properties .

Electrophilic Aromatic Substitution

The electron-rich imidazole ring undergoes bromination or nitration at the methyl-substituted position under mild conditions . For instance, treatment with N-bromosuccinimide (NBS) selectively brominates the methyl group .

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